

Physicochemical properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

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An In-depth Technical Guide on the Physicochemical Properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Introduction

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to a 4-nitrophenyl group via a methylene bridge. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, antitumor, and anticonvulsant properties.[1][2] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, making it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and characterization workflows for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical descriptors for **1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole** are summarized below. These properties are crucial for initial computational modeling, purity assessment, and regulatory documentation.

Identifier/Property	Value	Source
IUPAC Name	1-[(4-nitrophenyl)methyl]-1,2,4-triazole	[3]
CAS Number	119192-09-5	[3]
Molecular Formula	C ₉ H ₈ N ₄ O ₂	[3]
Molecular Weight	204.19 g/mol	[3]
Canonical SMILES	<chem>C1=CC(=CC=C1CN2C=NC=N2)--INVALID-LINK--[O-]</chem>	[3]
InChI	InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2	[3]
InChIKey	NVRYCUIYVBBCXHT-UHFFFAOYSA-N	[3]
Polar Surface Area	76.5 Å ²	[3]

Physicochemical Data

This section presents the available experimental and predicted physical properties of the compound. Such data is essential for determining appropriate handling, storage, and formulation conditions.

Property	Value / Description	Type	Source
Physical Form	Solid	Predicted	[4]
Boiling Point	433.4 ± 47.0 °C	Predicted	[4]
Density	1.39 ± 0.1 g/cm ³	Predicted	[4]
Solubility	Acetonitrile (Slightly), Chloroform (Slightly)	Predicted	[4]
Storage Temp.	Sealed in dry, Room Temperature	General	[4]

Experimental Protocols

Synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

A "one-pot" synthesis method has been documented for the preparation of this compound.^[5] The protocol involves the reaction of 4-nitrobenzyl bromide with 4-amino-1,2,4-triazole, followed by a deamination step.

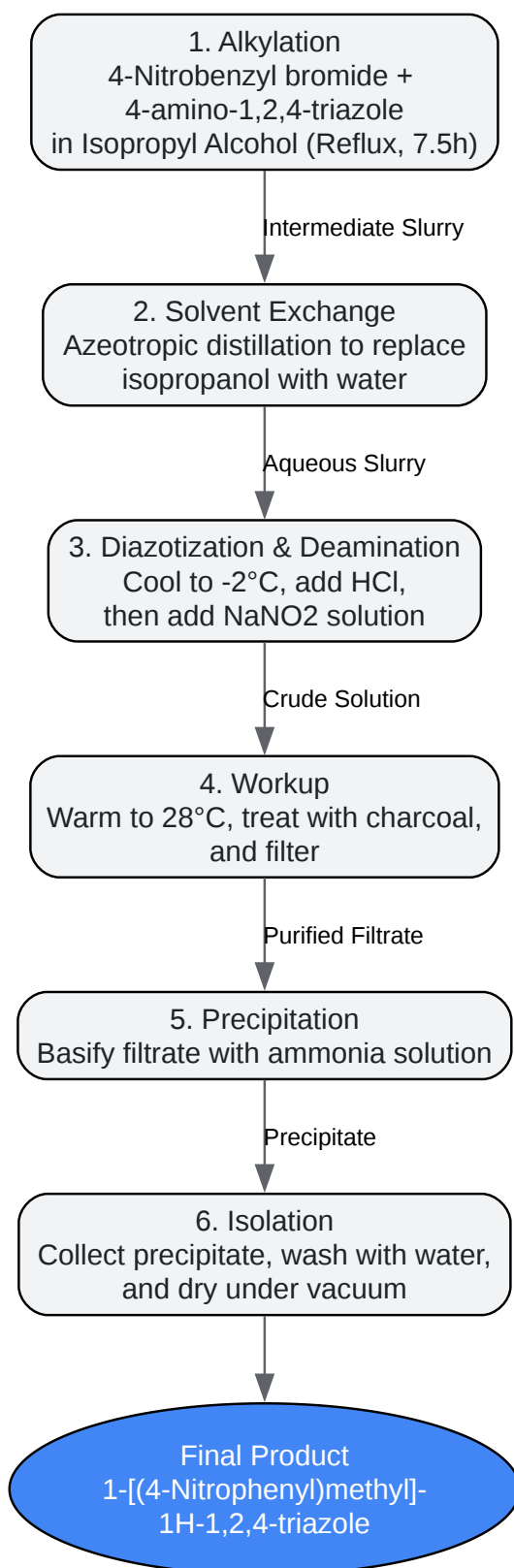
Materials:

- 4-Nitrobenzyl bromide (64.22 g)
- 4-amino-1,2,4-triazole (26 g)
- Isopropyl alcohol (586 ml)
- Hydrochloric acid (50.8 ml, 12 M)
- Sodium nitrite (21.7 g)
- Water
- Ammonia solution
- Charcoal (4.5 g)

Procedure:

- Alkylation: A mixture of 4-nitrobenzyl bromide, 4-amino-1,2,4-triazole, and isopropyl alcohol is stirred at reflux for 7.5 hours.^[5]
- Solvent Exchange: The isopropyl alcohol is replaced with water via azeotropic distillation under vacuum to yield an aqueous slurry.^[5]
- Deamination: The slurry is cooled to -2°C, and hydrochloric acid is added. A solution of sodium nitrite in water is then added dropwise over 40 minutes, maintaining the temperature between -2°C and -1°C.^[5]

- Warming and Charcoal Treatment: The reaction mixture is allowed to warm to 18°C over 30 minutes, then heated to 28°C and held for 1 hour. The solution is treated with charcoal for 15 minutes to decolorize it.^[5]
- Precipitation and Isolation: After removing the charcoal by filtration, the filtrate is made basic with ammonia solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 35°C for 16 hours to yield the final product, 1-(4-nitrobenzyl)-1,2,4-triazole.^[5] An 83.3% yield was reported for this procedure.^[5]



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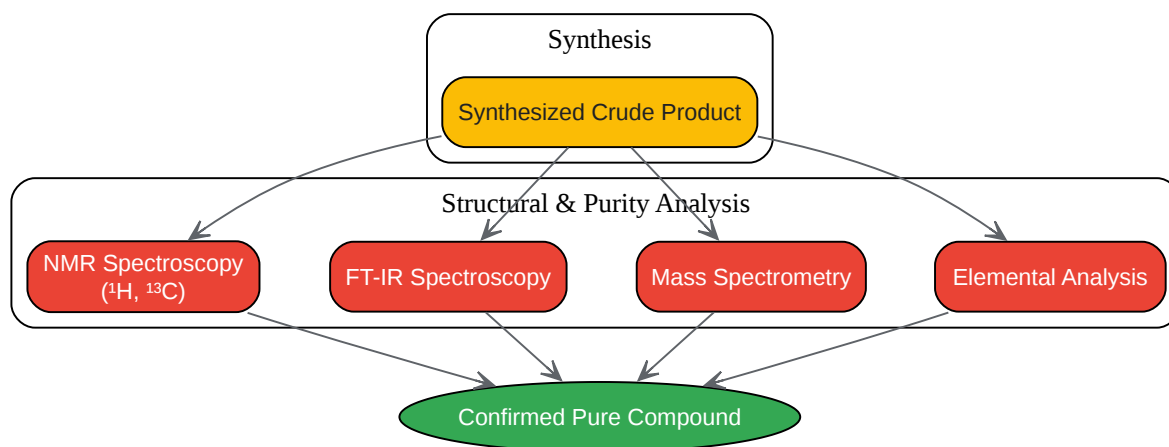
Figure 1. Workflow for the synthesis of **1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole**.

General Characterization Workflow

Following synthesis, a standard workflow is employed to confirm the structure and purity of the compound. This involves a combination of spectroscopic and analytical techniques.

Methodologies:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded to elucidate the molecular structure. The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and type of carbon signals, confirm the arrangement of atoms.[\[6\]](#)
- **Infrared (IR) Spectroscopy:** FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (NO_2), aromatic rings ($\text{C}=\text{C}$), and the triazole ring ($\text{C}=\text{N}$, $\text{C}-\text{N}$) would be expected.[\[6\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is performed to determine the molecular weight of the compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular ion peak $[\text{M}]^+$ corresponding to the compound's mass should be observed.[\[6\]](#)
- **Elemental Analysis:** Combustion analysis is conducted to determine the elemental composition (C, H, N) of the synthesized compound. The experimental percentages are compared with the calculated values for the molecular formula $\text{C}_9\text{H}_8\text{N}_4\text{O}_2$ to assess purity.[\[7\]](#)



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Figure 2. General workflow for the physicochemical characterization of a synthesized compound.

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